Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
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Overview
Description
Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a complex organic compound that features a combination of functional groups, including a pyrrolidine ring, a dioxaborolane moiety, and an ethanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide typically involves multiple steps. One common approach is to start with the preparation of the dioxaborolane moiety, which can be synthesized by esterifying boronic acid with pinacol in the presence of molecular sieves . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable precursor . Finally, the ethanesulfonic acid group is attached via a sulfonation reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced .
Scientific Research Applications
Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound’s ability to modulate biological pathways could lead to the development of new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dioxaborolane moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its ability to interact with various biological targets.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A compound with a similar dioxaborolane moiety, used in the synthesis of complex organic molecules.
Uniqueness
Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H29BN2O5S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C19H29BN2O5S/c1-6-28(24,25)21-16-12-14(17(23)22-9-7-8-10-22)11-15(13-16)20-26-18(2,3)19(4,5)27-20/h11-13,21H,6-10H2,1-5H3 |
InChI Key |
CAUHXVPCPJBCFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)CC)C(=O)N3CCCC3 |
Origin of Product |
United States |
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